molecular formula C24H24N2O2 B3596568 1-(4-biphenylylcarbonyl)-4-(3-methoxyphenyl)piperazine

1-(4-biphenylylcarbonyl)-4-(3-methoxyphenyl)piperazine

Cat. No.: B3596568
M. Wt: 372.5 g/mol
InChI Key: HDAAWKUJTFUIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylylcarbonyl)-4-(3-methoxyphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with biphenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-biphenylylcarbonyl)-4-(3-methoxyphenyl)piperazine typically involves the following steps:

    Formation of Biphenylcarbonyl Chloride: Biphenyl is reacted with thionyl chloride to form biphenylcarbonyl chloride.

    Nucleophilic Substitution: The biphenylcarbonyl chloride is then reacted with piperazine to form 1-(4-biphenylylcarbonyl)piperazine.

    Methoxyphenyl Substitution: Finally, 1-(4-biphenylylcarbonyl)piperazine is reacted with 3-methoxyphenyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-biphenylylcarbonyl)-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: 1-(4-biphenylylcarbonyl)-4-(3-hydroxyphenyl)piperazine.

    Reduction: 1-(4-biphenylylmethanol)-4-(3-methoxyphenyl)piperazine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-biphenylylcarbonyl)-4-(3-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-biphenylylcarbonyl)-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl and methoxyphenyl groups can facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged regions. This compound may modulate the activity of its targets by either activating or inhibiting their function, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-biphenylylcarbonyl)-4-phenylpiperazine: Lacks the methoxy group, which may affect its binding properties and reactivity.

    1-(4-biphenylylcarbonyl)-4-(4-methoxyphenyl)piperazine: Similar structure but with the methoxy group in a different position, potentially altering its chemical behavior.

Uniqueness

1-(4-biphenylylcarbonyl)-4-(3-methoxyphenyl)piperazine is unique due to the specific positioning of the methoxy group, which can influence its electronic properties and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials or drugs.

Properties

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-28-23-9-5-8-22(18-23)25-14-16-26(17-15-25)24(27)21-12-10-20(11-13-21)19-6-3-2-4-7-19/h2-13,18H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAAWKUJTFUIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826055
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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